molecular formula C18H18N2 B15081686 4,5-Diphenyl-2-(propan-2-yl)-1h-imidazole CAS No. 13682-25-2

4,5-Diphenyl-2-(propan-2-yl)-1h-imidazole

Cat. No.: B15081686
CAS No.: 13682-25-2
M. Wt: 262.3 g/mol
InChI Key: KDPMUOQKEHXSOI-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound with the molecular formula C18H18N2. It belongs to the imidazole family, which is known for its diverse chemical and biological properties. This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the imidazole ring, making it a unique and valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal conditions. This reaction is often catalyzed by Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, which facilitate the cyclocondensation process .

Industrial Production Methods: While specific industrial production methods for 2-Isopropyl-4,5-diphenyl-1H-imidazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

2-Isopropyl-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

    4,5-Diphenyl-1H-imidazole: Lacks the isopropyl group, resulting in different chemical and biological properties.

    2-Propyl-1H-imidazole-4,5-dicarboxylate: Contains carboxylate groups, which alter its reactivity and applications.

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Features a phenol group, providing unique chemical behavior.

Uniqueness: 2-Isopropyl-4,5-diphenyl-1H-imidazole stands out due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its unique properties and applications .

Properties

CAS No.

13682-25-2

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4,5-diphenyl-2-propan-2-yl-1H-imidazole

InChI

InChI=1S/C18H18N2/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20)

InChI Key

KDPMUOQKEHXSOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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